molecular formula C17H19N3O2 B2787787 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide CAS No. 941934-17-4

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide

Cat. No. B2787787
CAS RN: 941934-17-4
M. Wt: 297.358
InChI Key: WFHGSUFBAHUGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as OTAA and is known for its pharmacological properties.

Mechanism of Action

OTAA exerts its pharmacological effects by inhibiting the activity of specific enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. OTAA also inhibits the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression. By inhibiting these enzymes and proteins, OTAA can modulate various cellular processes and exert its pharmacological effects.
Biochemical and Physiological Effects
OTAA has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. OTAA has also been shown to reduce inflammation and oxidative stress in the body. Additionally, OTAA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using OTAA in lab experiments is its ability to selectively inhibit specific enzymes and proteins in the body. This allows researchers to study the specific effects of inhibiting these targets. However, one limitation of using OTAA is its potential toxicity and side effects. Researchers must carefully consider the dose and duration of OTAA treatment to minimize the risk of toxicity.

Future Directions

There are several possible future directions for research on OTAA. One possible direction is to further investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Another possible direction is to study the potential use of OTAA in combination with other drugs to enhance its pharmacological effects. Additionally, further research is needed to fully understand the mechanism of action of OTAA and its potential side effects.
Conclusion
In conclusion, OTAA is a synthetic compound with potential pharmacological properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. OTAA exerts its pharmacological effects by inhibiting the activity of specific enzymes and proteins in the body. While there are advantages and limitations to using OTAA in lab experiments, there are several possible future directions for research on this compound.

Synthesis Methods

The synthesis of OTAA involves the reaction between 2-amino-3-cinnolinecarbonitrile and o-tolylacetic acid in the presence of a suitable catalyst. This reaction results in the formation of OTAA, which is a white crystalline solid with a melting point of 205-207°C. The synthesis of OTAA has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

OTAA has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. OTAA has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-(2-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-6-2-4-8-14(12)18-16(21)11-20-17(22)10-13-7-3-5-9-15(13)19-20/h2,4,6,8,10H,3,5,7,9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHGSUFBAHUGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C=C3CCCCC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide

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